molecular formula C16H20BrF2NO4 B2583348 N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine CAS No. 1007207-93-3

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine

Cat. No. B2583348
M. Wt: 408.24
InChI Key: GSXWOVWEYBFNOM-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-difluoroaniline” is an aniline derivative with a bromine at para-position and two fluorines at ortho-positions . It’s a versatile building block in chemical synthesis due to its multiple substituents that have different chemical reactivities .


Synthesis Analysis

The synthesis of “4-Bromo-2,6-difluoroaniline” involves several steps. One method involves reducing the carboxyl group from 4-bromo-3,5-difluorobenzoic acid . Another method involves a reaction where the temperature is kept between 10-30 ℃ for 4-6 hours .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2,6-difluoroaniline” is C6H4BrF2N . It has a bromine at para-position and two fluorines at ortho-positions .


Chemical Reactions Analysis

The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .


Physical And Chemical Properties Analysis

“4-Bromo-2,6-difluoroaniline” is a white powder with a melting point of 63 – 65 °C . Its molecular weight is 208.01 g/mol .

Scientific Research Applications

Synthesis of Polyimides and Amino Acids

Polyimides derived from triphenylamine-based diamine monomers, such as 2TTPA and 6FTPA, demonstrate remarkable thermal and optical properties. These materials, synthesized from precursors including 4-bromo-dinitrotriphenylamine, exhibit high thermal stability and unique photoluminescence characteristics, making them suitable for applications in advanced materials science (J. Choi, Kun Cho, T. Yoon, 2010). Additionally, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases the utility of bromofluorinated precursors in medicinal chemistry, highlighting their potential as building blocks for designing novel drug molecules (Eva Van Hende, G. Verniest, F. Deroose, J. Thuring, G. Macdonald, N. de Kimpe, 2009).

Catalytic Systems and Mechanisms

Research on copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF reveals a method for introducing perfluoroalkyl groups into organic compounds, a significant advancement in synthetic organic chemistry (Michael G. Mormino, P. Fier, J. Hartwig, 2014). The copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate represents another innovative approach, offering a new pathway for synthesizing N-formamides from primary, secondary, and cyclic amines (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, Xiao‐Hong Zhang, 2018).

Photochemical Reactions and Luminescence

Studies on the mechanochromic luminescence quenching of iodide-substituted difluoroboron-dibenzoylmethane derivatives highlight the potential of these compounds in developing pressure-sensitive or damage-indicating materials (Guoqing Zhang, Jiwei Lu, C. Fraser, 2010). Furthermore, the synthesis and application of brominated BODIPYs in antibacterial studies demonstrate how modifications to the BODIPY core can enhance biological activity, offering a new avenue for the development of therapeutic agents (D. Prasannan, Darpan Raghav, S. Sujatha, Haritha Hareendrakrishna kumar, K. Rathinasamy, C. Arunkumar, 2016).

Safety And Hazards

“4-Bromo-2,6-difluoroaniline” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“4-Bromo-2,6-difluoroaniline” is used in the synthesis of azo-dyes and macromolecules in applications of solar cells, OLEDs, organic semiconductors, and self-assemble molecular architectures . It’s also used as a hole-transporting material in perovskite solar cells and OLEDs .

properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWOVWEYBFNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1F)Br)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine

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